2,2,6,6-Tetramethylpiperidinol-4 hydrochloride

Übersicht

Beschreibung

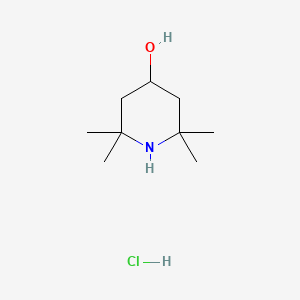

2,2,6,6-Tetramethylpiperidinol-4 hydrochloride is an organic compound with the molecular formula C9H19NO·HCl. It is a derivative of piperidine, characterized by the presence of four methyl groups at the 2, 2, 6, and 6 positions, and a hydroxyl group at the 4 position. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylpiperidinol-4 hydrochloride typically involves the catalytic hydrogenation of triacetoneamine (2,2,6,6-tetramethyl-4-piperidone). This process can be carried out using various catalysts, such as CuCr/Al2O3, under specific reaction conditions. For instance, the reaction can be conducted at 120°C with nearly complete conversion of triacetoneamine and over 97% selectivity for 2,2,6,6-Tetramethylpiperidinol .

Industrial Production Methods

In industrial settings, the continuous catalytic hydrogenation method is preferred due to its efficiency and cost-effectiveness. This method involves the use of a promoter-modified CuCr/Al2O3 catalyst, which enhances the catalytic performance by providing more active sites and reducing side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,6,6-Tetramethylpiperidinol-4 hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,2,6,6-tetramethyl-4-piperidone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products

The major products formed from these reactions include 2,2,6,6-tetramethyl-4-piperidone and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C9H19NO·HCl

- Molecular Weight : 157.10 g/mol

- CAS Number : 2403-88-5

The compound features a piperidine ring with four methyl groups and a hydrochloride moiety, contributing to its unique reactivity and stability in various chemical environments.

Organic Synthesis

2,2,6,6-Tetramethylpiperidinol-4 hydrochloride is widely utilized as a reagent in organic synthesis. Its applications include:

- Formation of Hindered Amines : It serves as a precursor for synthesizing hindered amines which are essential in producing light stabilizers for polymers.

- Synthesis of Hydroxylamines : The compound participates in reactions that yield hydroxylamines through oxidation processes involving agents like oxone.

Biological Studies

In biological research, this compound has been investigated for its interactions with enzymes and proteins:

- Enzyme Stabilization : Studies have shown that it can stabilize certain enzymes under high-temperature conditions, enhancing their activity compared to controls without the compound.

- Antiviral Research : Derivatives of this compound have been synthesized and evaluated for their efficacy against HIV strains, demonstrating varying degrees of antiviral activity.

Medical Applications

The potential therapeutic applications of this compound include:

- Drug Development : It is explored as a precursor for pharmaceuticals due to its ability to form stable complexes with biological molecules.

- Oxidative Stress Mitigation : The compound has shown promise in scavenging free radicals in oxidative stress studies without significant toxicity at low doses.

Industrial Uses

In industrial settings, this compound is employed for:

- Polymer Production : It acts as an additive in the formulation of hindered amine light stabilizers (HALS) used in polyamide fibers and other materials to enhance durability against degradation .

- Agrochemicals : It is involved in the synthesis of various agrochemical products including pesticides and disinfectants.

Table 1: Summary of Applications

| Field | Application Description |

|---|---|

| Chemistry | Reagent in organic synthesis; formation of hindered amines |

| Biology | Enzyme stabilization; antiviral activity studies |

| Medicine | Precursor for drug development; oxidative stress mitigation |

| Industry | Additive in polymer production; synthesis of agrochemicals |

Table 2: Case Studies Overview

| Study Focus | Findings |

|---|---|

| Enzyme Stabilization | Enhanced enzyme activity at high temperatures with the compound present |

| Antiviral Activity | Synthesized derivatives showed varying antiviral effects against HIV-1 |

| Oxidative Stress Mechanisms | Effective free radical scavenging without significant toxicity |

| Cytotoxic Effects on Cancer Cells | Certain derivatives exhibited higher cytotoxicity against breast cancer cells |

Wirkmechanismus

The mechanism of action of 2,2,6,6-Tetramethylpiperidinol-4 hydrochloride involves its interaction with various molecular targets and pathways. The hydroxyl and imino groups in the compound can form bi-directional hydrogen bonds, which inhibit ion migration and reinforce interface contact. This enhances the stability of materials and improves their performance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,6,6-Tetramethyl-4-piperidone hydrochloride: This compound is similar in structure but has a ketone group instead of a hydroxyl group.

2,2,6,6-Tetramethylpiperidine: This compound lacks the hydroxyl group and is used in different chemical reactions.

Uniqueness

2,2,6,6-Tetramethylpiperidinol-4 hydrochloride is unique due to its combination of steric hindrance and the presence of a hydroxyl group, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring controlled reactivity and stability under various conditions .

Biologische Aktivität

Overview

2,2,6,6-Tetramethylpiperidinol-4 hydrochloride (TMPH hydrochloride) is a chemical compound with significant biological activity, particularly as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). This compound is notable for its long-lasting inhibition effects on specific nAChR subtypes, making it of interest in both pharmacological research and potential therapeutic applications.

- Chemical Formula : C₁₆H₃₁NO₂·HCl

- Molecular Weight : 305.88 g/mol

- CAS Number : 849461-91-2

- Purity : ≥98% (HPLC)

TMPH hydrochloride is soluble in water and alcohol but shows limited solubility in certain organic solvents. Its stability at room temperature enhances its utility in laboratory settings .

TMPH hydrochloride acts primarily as a non-competitive antagonist of nAChRs. It exhibits potent inhibition of neuronal nAChRs formed by the combination of α3, α4, β2, and β4 subunits while displaying minimal effects on muscle-type (α1β1γδ) or α7 receptors . This selectivity is crucial for its potential applications in modulating neurotransmission without affecting muscle function.

Biochemical Pathways

The compound's action involves the stabilization of free radicals and the investigation of oxidative stress mechanisms. It has been employed in studies related to the synthesis of various organic compounds, including antibiotics and disinfectants .

Antagonistic Effects on Nicotinic Receptors

TMPH hydrochloride's primary biological activity is its antagonistic effect on nAChRs. Research indicates that it produces a long-lasting inhibition of these receptors, which can be beneficial in studying neuropharmacology and developing treatments for conditions such as nicotine addiction and neurodegenerative diseases .

Case Studies and Research Findings

- Study on Neuronal Inhibition :

- Applications in Drug Development :

- Synthesis of Hindered Amine Light Stabilizers :

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| nAChR Antagonism | Potent non-competitive antagonist affecting neuronal nAChRs with minimal impact on muscle-type receptors. |

| Oxidative Stress Research | Used in studies investigating oxidative stress mechanisms and stabilization of free radicals. |

| Pharmaceutical Applications | Investigated as a precursor for drug development targeting neuropharmacological pathways. |

| Organic Synthesis | Key intermediate in the synthesis of hindered amine light stabilizers (HALS) for industrial applications. |

Eigenschaften

IUPAC Name |

2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(2)5-7(11)6-9(3,4)10-8;/h7,10-11H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEMTMCGXCQOBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.